molecular formula C14H9BrF5NS B1444150 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole CAS No. 1394319-46-0

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Cat. No.: B1444150
CAS No.: 1394319-46-0
M. Wt: 398.19 g/mol
InChI Key: AKKMASJEPSGJHM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromophenyl group and a pentafluorosulfanyl group in this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to achieve high yields and purity on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted indoles .

Scientific Research Applications

Synthesis and Characteristics

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole has the CAS No. 1394319-46-0 . The inclusion of a bromine atom and a pentafluorosulfanyl group in its structure allows for diverse chemical modifications and applications . The synthesis of related SF5-substituted indoles has been documented, indicating routes for creating this specific compound .

Potential Applications

  • Pharmaceutical Synthesis :
    • As a fluorinated building block, this compound can be used as an intermediate in synthesizing pharmaceuticals.
    • The presence of the pentafluorosulfanyl group can enhance the lipophilicity and metabolic stability of drug candidates.
  • Antimicrobial Research :
    • The presence of a bromine atom in similar compounds suggests potential antimicrobial effects .
    • Indole derivatives have been explored for their anti-infective, antimycobacterial, and antituberculosis activities .
  • Neuroprotective Effects :
    • Similar carbamates have shown neuroprotective properties by influencing oxidative stress pathways in neuronal cells.
    • These compounds may offer protective effects against neurodegenerative conditions.

Data Tables

Currently, there are no specific data tables available for this compound. However, a study of related compounds provides a framework for how its biological activity could be assessed:

CompoundIC50 Value (µM)Biological Activity
Compound A3.20Moderate inhibition of SARS-CoV protease
Compound B0.39Strong inhibition
Compound C0.33Very strong inhibition

Case Studies

Specific case studies on this compound are not available in the search results. However, research on related compounds provides insight:

  • Neuroprotective Effects : Carbamate derivatives were examined for their impact on SH-SY5Y neuronal cells under oxidative stress. The structural features influenced cytotoxicity and protective effects against oxidative damage.
  • Synthesis and Biological Evaluation : Novel dipeptide-type inhibitors against SARS-CoV protease were synthesized, and modifying the carbamate structure enhanced inhibitory potency.

Safety and Toxicity

Carbamates can interact with acetylcholinesterase, leading to toxicological effects. Understanding these interactions is vital for assessing safety in pharmaceutical applications.

Further Research

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromophenyl and pentafluorosulfanyl groups may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole is unique due to the presence of both the bromophenyl and pentafluorosulfanyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific applications .

Biological Activity

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H6BrF5N2S
  • Molecular Weight : 401.16 g/mol

The compound features a bromophenyl group, a pentafluorosulfanyl group, and an indole moiety, which contribute to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the disruption of microbial cell membranes and interference with metabolic processes.
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Mechanistic studies indicate that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy supply and increased oxidative stress.
  • Signal Transduction Pathways : It appears to modulate various signaling pathways, including those related to apoptosis and cell survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study 1 : A study published in Molecules reported that derivatives of indole compounds exhibit potent anticancer activity against breast cancer cell lines (MCF-7) . The study indicated that the presence of fluorine atoms enhances lipophilicity, improving cellular uptake.
  • Study 2 : Another investigation focused on the antimicrobial properties of similar indole derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can lead to enhanced efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModeratePentafluorosulfanyl group enhances reactivity
Indole-3-carbinolModerateHighKnown for estrogenic activity
5-FluoroindoleLowModerateLess reactive due to fewer fluorine atoms

Properties

IUPAC Name

[2-(4-bromophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKMASJEPSGJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183962
Record name (OC-6-21)-[2-(4-Bromophenyl)-1H-indol-5-yl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394319-46-0
Record name (OC-6-21)-[2-(4-Bromophenyl)-1H-indol-5-yl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[2-(4-Bromophenyl)-1H-indol-5-yl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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